3-甲氧基缬氨酸

描述

3-Methoxyvaline is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and methodologies that could be relevant to the study of 3-Methoxyvaline. Methoxypyrazines, for instance, are a family of volatile compounds that share the methoxy functional group with 3-Methoxyvaline. These compounds are significant in various biological contexts, including their role in the flavor profile of certain wines, as described in the study of a methyltransferase enzyme that is essential for the methoxypyrazine-derived flavor of wine . This enzyme, VvOMT3, shows high affinity for hydroxypyrazine precursors, which could suggest similar enzymatic pathways or synthetic routes might be relevant for the synthesis of 3-Methoxyvaline.

Synthesis Analysis

The synthesis of related compounds, such as (S)-N-ethoxycarbonyl-alpha-methylvaline, has been described in the literature. A practical and efficient three-step synthesis protocol has been developed, starting from commercially available materials. The process involves the resolution-crystallization of a tartrate salt, followed by a one-pot procedure to yield the final product as a dicyclohexylamine salt with high enantiomeric excess . This synthesis route could potentially be adapted for the synthesis of 3-Methoxyvaline by altering the starting materials or reaction conditions to introduce the methoxy group at the appropriate position on the valine backbone.

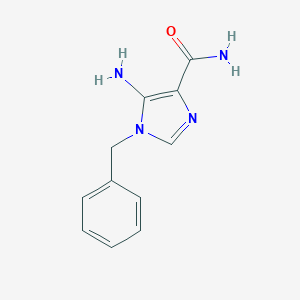

Molecular Structure Analysis

While the molecular structure of 3-Methoxyvaline is not explicitly analyzed in the provided papers, the structure of (S)-N-ethoxycarbonyl-alpha-methylvaline is likely similar, with the exception of the substitution of a methoxy group. The high enantiomeric excess achieved in the synthesis of (S)-N-ethoxycarbonyl-alpha-methylvaline suggests that the stereochemistry of the molecule is well-controlled, which would be an important consideration in the molecular structure analysis of 3-Methoxyvaline as well .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 3-Methoxyvaline. However, the synthesis of (S)-N-ethoxycarbonyl-alpha-methylvaline involves key transformations that could be relevant to the chemical reactions that 3-Methoxyvaline might undergo. The resolution-crystallization step indicates that the compound can form salts and potentially engage in reactions where chirality is a factor. The one-pot synthesis procedure also suggests that the compound can be isolated in a relatively pure state, which is important for subsequent chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methoxyvaline are not discussed in the provided papers. However, the synthesis and isolation of (S)-N-ethoxycarbonyl-alpha-methylvaline as a dicyclohexylamine salt indicate that the compound has solid-state properties that allow for crystallization and salt formation. The overall yield and enantiomeric excess reported for the synthesis suggest that the compound's physical properties are conducive to purification and characterization, which would also be important for the study of 3-Methoxyvaline .

科学研究应用

多巴胺代谢物和神经药理学

3-甲氧基酪胺 (3-MT) 是多巴胺的一种代谢物,因其在神经药理学中的意义而受到研究。发现大鼠纹状体中的 3-MT 浓度反映了多巴胺能神经元的活性。观察到使用干扰多巴胺能系统的药物后 3-MT 发生变化,表明其作为多巴胺能活性指标的潜在作用 (Di Giulio et al., 1978)。

在大脑生理中的作用

另一项研究强调,传统上被视为生物惰性化合物的 3-MT 实际上在大脑中起着重要的生理作用。它以纳摩尔浓度与各种受体结合,并且可以抵消纹状体中儿茶酚胺能神经元的过度刺激 (Antkiewicz‐Michaluk et al., 2008)。

代谢和分析方法

进一步的研究开发了分析脑匀浆中 3-MT 的新方法,这有助于理解其在多巴胺代谢中的作用以及各种药物的影响 (Heal et al., 1990)。

疾病生物标记

此外,3-MT 被认为是嗜铬细胞瘤和副神经节瘤的潜在生物标记。一项研究专注于构建用于检测 3-MT 的发光传感器,这对于疾病的早期诊断至关重要 (Song et al., 2021)。

癌症研究

在癌症研究领域,具有 3'-甲基氨基(取代 3'-甲氧基)的阿霉素类似物对实验性实体瘤显示出有希望的体内活性 (Atwell et al., 1986)。

在葡萄酒风味研究中的潜力

3-甲氧基缬氨酸衍生物也在葡萄酒风味的研究中得到研究。一项研究证明了 3-脱氧花青素(一种具有与 3-甲氧基缬氨酸相似的甲氧基的化合物)诱导 II 期酶并抑制癌细胞生长 (Yang et al., 2009)。

属性

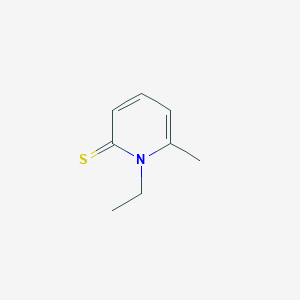

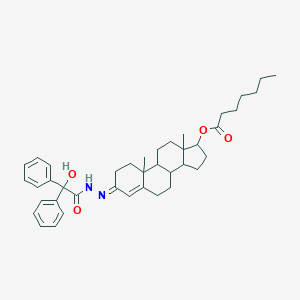

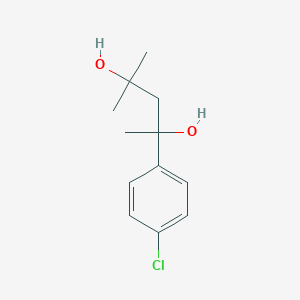

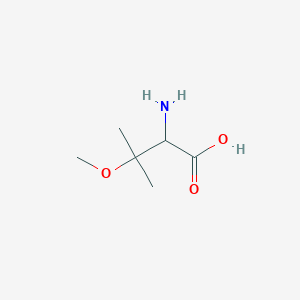

IUPAC Name |

2-amino-3-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBJCUJCNMAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyvaline | |

CAS RN |

18801-86-0 | |

| Record name | NSC45844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。